2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility in different solvents, and reactivity with common reagents .Scientific Research Applications
X-ray Crystallography and Structural Analysis
Studies have synthesized similar chromene derivatives and analyzed their structures using X-ray diffraction techniques. These compounds exhibit triclinic crystal structures with significant deviation from planarity in the pyran rings, adopting a boat conformation. The crystal structures are stabilized by various hydrogen bonds, highlighting the importance of these interactions in the molecular architecture (Sharma et al., 2015).
Electrocatalytic Synthesis
Electrocatalytic methods have been developed to assemble chromene derivatives under mild conditions, showcasing an efficient approach to synthesizing these compounds. This process highlights the versatility and environmental friendliness of producing chromene derivatives, suggesting potential for broad applications in synthesis and industrial processes (Vafajoo et al., 2014).
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy has been used to assign chemical shifts for chromene derivatives, providing detailed insights into the electronic environment and structural features of these molecules. This information is crucial for understanding the reactivity and interaction of chromene compounds with various biological targets (Timár et al., 1989).
Radiolabeling for Imaging Applications
Chromene derivatives have been radiolabeled for potential use in positron emission tomography (PET) imaging, particularly for imaging apoptosis in cancer. This application demonstrates the potential of chromene compounds in biomedical imaging and diagnostics, offering a non-invasive method to monitor disease progression and response to therapy (Gao et al., 2010).
Synthesis and Antimicrobial Activity
Novel chromene derivatives have been synthesized and evaluated for their antimicrobial activity. The oxidative difunctionalization process used in their synthesis indicates the potential for these compounds in developing new antimicrobial agents, highlighting the importance of chromene derivatives in pharmaceutical research (Nagamani et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-23(2)7-17(29)21-19(8-23)33-22(25)16(9-24)20(21)13-4-5-18(32-3)14(6-13)11-27-12-15(10-26-27)28(30)31/h4-6,10,12,20H,7-8,11,25H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNGRUIWSCTOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)CN4C=C(C=N4)[N+](=O)[O-])C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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